molecular formula C19H15ClN4O5S B11209302 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B11209302
M. Wt: 446.9 g/mol
InChI Key: MUYULACJCBXBPU-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a nitrobenzamide moiety.

Preparation Methods

The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with 2,3-dichlorothiophene-1,1-dioxide to form the thieno[3,4-c]pyrazole intermediate. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial respiration in fungi by blocking the transfer of electrons between cytochrome b and cytochrome c1, which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane. This inhibition disrupts the synthesis of adenosine triphosphate (ATP), leading to the death of the pathogen .

Comparison with Similar Compounds

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and wide range of applications.

Properties

Molecular Formula

C19H15ClN4O5S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15ClN4O5S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-30(28,29)10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

MUYULACJCBXBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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